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Compound Name: N-Acetyl-Neuraminic Acid

Cat. No.: B1664958 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-Neuraminic Acid (Neu5Ac), the most abundant sialic acid in nature, plays a crucial

role in various biological processes, including cell recognition, viral infection, and toxin binding.

[1][2] Its significance in human health and disease has led to a growing demand for its efficient

and large-scale production.[2] While traditional methods rely on extraction from natural sources

or chemical synthesis, enzymatic approaches offer a more sustainable and stereospecific

alternative.[3][4] This technical guide provides an in-depth overview of the enzymatic synthesis

of Neu5Ac, focusing on the core protocols, quantitative data, and reaction pathways.

Core Reaction Pathway
The enzymatic synthesis of Neu5Ac predominantly utilizes a two-step cascade reaction starting

from the readily available and inexpensive substrate N-acetyl-D-glucosamine (GlcNAc).[4][5]

This process is considered the most cost-effective enzymatic method for industrial-scale

production.[3]

The two key enzymes in this pathway are:

N-acyl-D-glucosamine 2-epimerase (AGE): This enzyme catalyzes the reversible

epimerization of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc).

[4][5]
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N-acetylneuraminate lyase (NAL): This Class I aldolase catalyzes the reversible aldol

condensation of N-acetyl-D-mannosamine (ManNAc) and pyruvate to produce N-acetyl-D-

neuraminic acid (Neu5Ac).[1][6][7] The reaction proceeds through a Schiff base intermediate.

[1][7]

The equilibrium of the NAL-catalyzed reaction favors the cleavage of Neu5Ac.[3][8] Therefore,

to drive the reaction towards synthesis, an excess of pyruvate is typically used.[3][9]

Quantitative Data Summary
The efficiency of the enzymatic synthesis of Neu5Ac is influenced by several factors, including

the source of the enzymes, substrate concentrations, and reaction conditions. The following

tables summarize key quantitative data from various studies.

Table 1: Reaction Conditions and Yields for Neu5Ac Synthesis
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Enzyme
Source(s)

Substrates
Key Reaction
Conditions

Conversion
Rate/Yield

Reference(s)

Recombinant E.

coli (AGE & NAL)

GlcNAc,

Pyruvate

Fed-batch

reaction

77% molar

conversion (29

kg Neu5Ac from

27 kg GlcNAc)

[10]

Recombinant E.

coli (NAL)

ManNAc,

Pyruvate

Immobilized

enzyme

(Eupergit-C), 5-7

fold molar

excess of

pyruvate

High yield [9]

B. subtilis spore

surface display

(NAL)

ManNAc,

Pyruvate

5-fold excess of

pyruvate, 50°C,

16 h

90.2% yield (54.7

g/L)
[3]

Recombinant

human renin

binding protein

(rhRnBp) & E.

coli sialic acid

aldolase

GlcNAc,

Pyruvate

10-fold excess of

pyruvate

~80% conversion

yield
[4]

Multi-enzyme

cascade (chitin-

degrading

enzymes, AGE,

NAL)

Colloidal chitin,

Pyruvate

37°C, pH 7.5, 12

h
- [5]

Engineered E.

coli

(overexpressing

NeuC and NeuB)

Glycerol
Fed-batch

cultivation
46.92 g/L titer

Table 2: Kinetic and Stability Properties of Key Enzymes
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Enzyme
Source
Organism

Optimal pH
Optimal
Temperatur
e (°C)

Key
Characteris
tics

Reference(s
)

N-

acetylneuram

inate lyase

(NAL/NanA)

E. coli ~7.7
Thermostable

up to 60°C

Stable

between pH

6.0 to 9.0

[11]

N-

acetylneuram

inate lyase

(NAL/NanA)

Pasteurella

multocida P-

1059

Broad range

(6.0-9.0)
-

Higher

expression

level and

broader

substrate

tolerance

than E. coli

NAL

[8]

CMP-Neu5Ac

synthetase
E. coli K1

9.0-10.0 (with

Mg²⁺), ~7.5

(with Mn²⁺)

-

Apparent Km

for CTP: 0.31

mM, for

NeuAc: 4 mM

[11]

Neu5Ac-9-

phosphate

synthase

Rat liver - -

Km for N-

acetylmannos

amine-6-

phosphate:

35 µM, for

phosphoenol

pyruvate: 100

µM

[12]

Experimental Protocols
The following are generalized protocols for the enzymatic synthesis of Neu5Ac based on

common methodologies. Researchers should optimize these protocols for their specific

enzymes and desired scale.
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Protocol 1: One-Pot Synthesis of Neu5Ac from GlcNAc
and Pyruvate
This protocol describes a coupled reaction where the epimerization of GlcNAc and the aldol

condensation occur simultaneously in a single reaction vessel.[4]

Materials:

N-acyl-D-glucosamine 2-epimerase (AGE)

N-acetylneuraminate lyase (NAL)

N-acetyl-D-glucosamine (GlcNAc)

Sodium pyruvate

Tris-HCl buffer (e.g., 100 mM, pH 7.5)

ATP (e.g., 2.5 mM)

MgCl₂ (e.g., 2 mM)

Procedure:

Prepare a reaction mixture containing Tris-HCl buffer, GlcNAc, an excess of sodium pyruvate

(e.g., 5 to 10-fold molar excess relative to GlcNAc), ATP, and MgCl₂.[4][5]

Add AGE and NAL to the reaction mixture. The optimal ratio of the two enzymes may need to

be determined empirically.

Incubate the reaction at an optimal temperature (e.g., 37°C) with gentle agitation for a

specified duration (e.g., 12-24 hours).[5]

Monitor the progress of the reaction by measuring the concentration of Neu5Ac using a

suitable analytical method, such as HPLC.[5][11]

Terminate the reaction by boiling the mixture for a short period (e.g., 5 minutes) to denature

the enzymes.[5]
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Centrifuge the reaction mixture to remove the denatured enzymes and any precipitates.

Proceed with the purification of Neu5Ac from the supernatant.

Protocol 2: Purification of Neu5Ac
Purification strategies often involve ion-exchange chromatography to separate the negatively

charged Neu5Ac from the unreacted neutral sugars and excess pyruvate.

Materials:

Supernatant from the enzymatic reaction

Anion-exchange resin

Bisulfite solution (for pyruvate removal, if necessary)[9]

Elution buffer (e.g., a gradient of formic acid or another suitable buffer)

Procedure:

If a large excess of pyruvate was used, it can be removed by complexation with bisulfite.[9]

Load the supernatant onto a pre-equilibrated anion-exchange column.

Wash the column with deionized water or a low-concentration buffer to remove unbound

materials like GlcNAc and ManNAc.

Elute the bound Neu5Ac using an appropriate elution buffer, often a pH or salt gradient.

Collect the fractions containing Neu5Ac, which can be identified by analytical methods.

The product can be further purified and isolated by crystallization.[9]

Signaling Pathways and Experimental Workflows
The enzymatic synthesis of Neu5Ac can be visualized as a streamlined workflow. The following

diagram, generated using the DOT language, illustrates the one-pot, two-enzyme cascade

reaction.
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Caption: One-pot enzymatic synthesis of Neu5Ac workflow.
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Conclusion
The enzymatic synthesis of N-Acetyl-Neuraminic Acid offers a highly efficient, specific, and

scalable alternative to traditional methods. By leveraging enzymes like N-acyl-D-glucosamine

2-epimerase and N-acetylneuraminate lyase, researchers can produce high yields of Neu5Ac

from affordable starting materials. The protocols and data presented in this guide provide a

solid foundation for the implementation and optimization of this valuable biotransformation in

research and industrial settings. Further advancements in enzyme engineering and process

optimization are expected to continue to enhance the economic viability of this green-chemistry

approach.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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